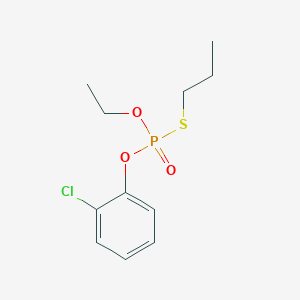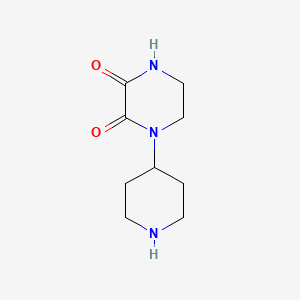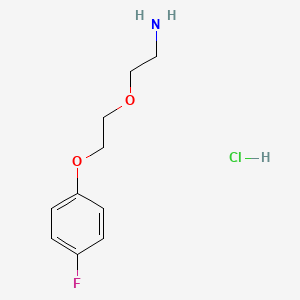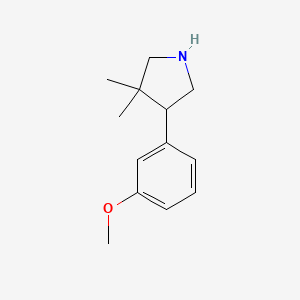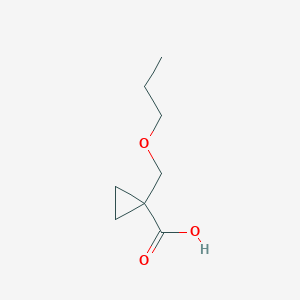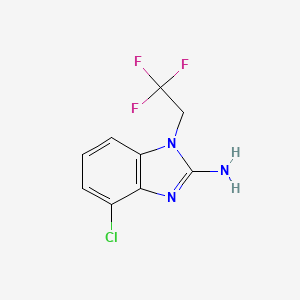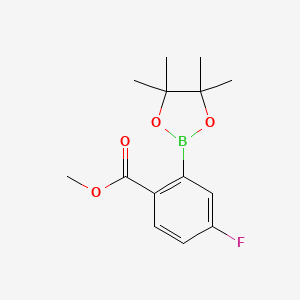
4-氟-2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸甲酯
描述
“Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 294.13 . It is stored in a refrigerator and shipped at room temperature .科学研究应用
有机合成中间体
该化合物作为各种有机合成过程中的中间体。 它在铃木偶联反应中特别有用,铃木偶联反应对于形成碳-碳键至关重要 。二氧杂环戊硼烷基团的存在使其成为在交叉偶联反应中合成复杂有机分子的宝贵成员。
药物开发
在药物开发领域,该酯因其硼酸部分而被利用。 硼酸化合物通常在药物设计中用作酶抑制剂或配体,特别是在抗癌药物的开发中 。例如,它们可以诱导癌细胞凋亡,为潜在的治疗方法提供途径。
晶体学和结构分析
该化合物的晶体结构已使用X射线衍射进行研究,提供了对其分子构象的见解。 这些信息对于了解其反应性和稳定性至关重要,而反应性和稳定性是材料科学和药物研究中的重要参数 .
密度泛函理论(DFT)研究
进行DFT计算以预测该化合物的电子结构和性质。 这些研究有助于了解分子静电势和前沿分子轨道,这些对于预测反应性和与其他分子的相互作用至关重要 .
硼中子俘获疗法(BNCT)
BNCT是一种二元癌症治疗方法,它依赖于含硼化合物在肿瘤细胞中的积累,然后进行中子照射。 4-氟-2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸甲酯可能被用作开发适用于BNCT的试剂的前体 .
荧光探针
包括该甲酯在内的硼酸化合物可用于创建荧光探针。 这些探针可以识别各种物质,例如过氧化氢、糖类和离子,这些物质在生物成像和诊断中具有应用 .
抗菌剂
研究表明,硼酸衍生物可以作为抗菌剂。 它们可以被设计为靶向特定的微生物感染,为新的抗生素药物提供途径 .
高分子化学
在高分子化学中,该化合物可用于修饰聚合物或创建具有特定特性的新型聚合物结构。 它在反馈控制药物转运聚合物中的作用尤其值得注意,因为它可以促进靶向药物递送系统的进步 .
作用机制
Target of Action
This compound is a boronic ester, and boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
As a boronic ester, it can participate in borylation reactions with arenes .
Biochemical Pathways
Boronic esters are known to be involved in various organic synthesis reactions, including the formation of carbon-carbon bonds .
Result of Action
Boronic esters, in general, are known to be involved in various organic synthesis reactions .
Action Environment
The action of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by factors such as temperature and pH .
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The boron atom in the dioxaborolane ring forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis. Furthermore, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and growth .
Molecular Mechanism
At the molecular level, Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their activity. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can diminish over time due to degradation. Its initial impact on cellular function, such as enzyme inhibition and gene expression modulation, remains significant in short-term experiments .
Dosage Effects in Animal Models
The effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and modulates cellular processes. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been noted, where a certain dosage is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported into the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVLLXHYRJPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


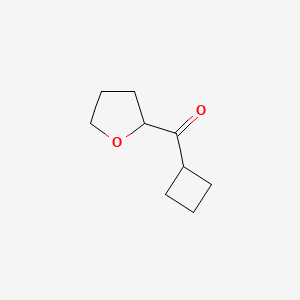

![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
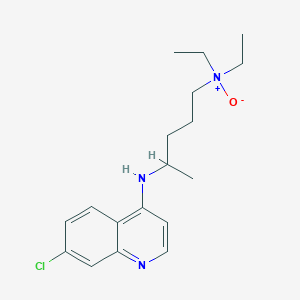

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)

